molecular formula C10H14N2O2 B039710 2-(3,4-Dimethylphenoxy)acetohydrazide CAS No. 125298-97-7

2-(3,4-Dimethylphenoxy)acetohydrazide

Cat. No. B039710
M. Wt: 194.23 g/mol
InChI Key: HOGMUXKJTIYZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenoxy)acetohydrazide is a chemical compound that falls within the broader class of acetohydrazides, known for their potential in synthesizing a variety of functional molecules. These compounds are significant in organic synthesis, serving as precursors to many derivatives with diverse biological activities.

Synthesis Analysis

The synthesis of 2-(3,4-Dimethylphenoxy)acetohydrazide involves several steps starting from 2,4-Dimethylcarbolic acid. This acid is first refluxed with ethyl 2-bromoacetate to produce ethyl 2-(2,4-dimethylphenoxy)acetate. This compound is then converted into the corresponding hydrazide by refluxing with hydrazine. The synthesized molecules exhibit structures corroborated by IR, 1H-NMR, and EIMS spectral data analysis (Rasool et al., 2016).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic characterization and crystal structure studies provides insights into the spatial arrangement and bonding patterns of atoms within 2-(3,4-Dimethylphenoxy)acetohydrazide derivatives. For example, studies on related compounds reveal the adoption of certain molecular configurations and intermolecular interactions, which could infer the structural features of 2-(3,4-Dimethylphenoxy)acetohydrazide as well (Purandara et al., 2019).

Scientific Research Applications

Antibacterial and Enzyme Inhibition Studies

  • Antibacterial and Anti-Enzymatic Activities: The molecule has been studied for its antibacterial and anti-enzymatic activities, indicating its potential use in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2014).

Synthesis and Pharmacological Studies

  • Antibiotic Effect Against Bacteria: Studies show the compound's antibiotic effect against both Gram-positive and Gram-negative bacteria, along with lipoxygenase activity, suggesting its utility in pharmacological applications (Rasool et al., 2016).
  • Nonlinear Optical Properties: Research on hydrazones derived from the compound reveals potential for optical device applications like optical limiters and switches, indicating its role in materials science (Naseema et al., 2010).

Anti-Oxidant and Anti-Bacterial Activities

  • Potential in Antioxidant and Antibacterial Applications: Some derivatives have shown significant antioxidant and antibacterial activities, making them candidates for medicinal chemistry and drug development (Ahmad et al., 2010).

Cytotoxic Heterocyclic Compounds

  • Cytotoxic and Antioxidant Testing: The compound's derivatives have been tested for cytotoxicity against various human tumor cell lines and for antioxidant activities, indicating its relevance in cancer research and therapy (Shaker & Marzouk, 2016).

Corrosion Inhibition

  • Corrosion Inhibition for Steel: Derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments, showing promise in industrial applications (El Arrouji et al., 2020).

Potential Pesticides

  • Application in Pesticides: Research has been conducted on N-derivatives for potential use as pesticides (Olszewska et al., 2011).

Structural and Spectral Analysis

  • Spectral Analysis for Pharmaceutical Applications: The compound's derivatives have been analyzed using FT-IR and FT-Raman for their potential in pharmaceutical applications (Amalanathan et al., 2015).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity: The synthesis of novel phthalazinone derivatives and their in vitro antibacterial activities have been explored (Fatehia & Mohamed, 2010).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-9(5-8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGMUXKJTIYZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351525
Record name 2-(3,4-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenoxy)acetohydrazide

CAS RN

125298-97-7
Record name 2-(3,4-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.